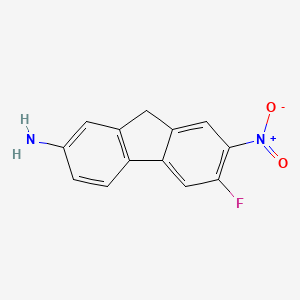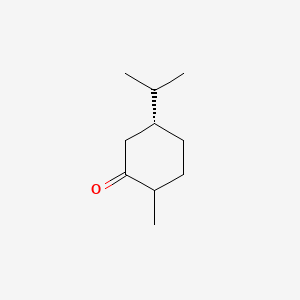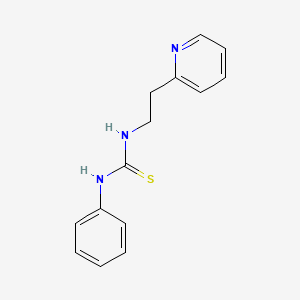
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea is an organic compound with the molecular formula C12H11N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(2-aminoethyl)pyridine. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Corresponding substituted thiourea derivatives
Scientific Research Applications
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in modulating biological pathways, including ethylene response in plants.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can activate the ethylene signaling pathway by interacting with upstream components, leading to various physiological responses . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-3-(2-pyridin-2-ylethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Known for its dopamine β-hydroxylase inhibitory activity and potential in treating neurodegenerative diseases.
1-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)thiourea: Exhibits higher ethylene-like activity in plants compared to other derivatives.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
16348-02-0 |
|---|---|
Molecular Formula |
C14H15N3S |
Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-phenyl-3-(2-pyridin-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H15N3S/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h1-8,10H,9,11H2,(H2,16,17,18) |
InChI Key |
FOFYTAQBFPAROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=N2 |
solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


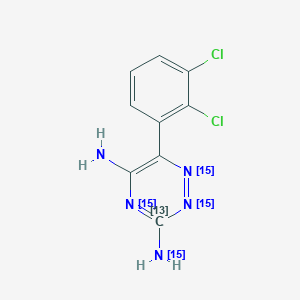

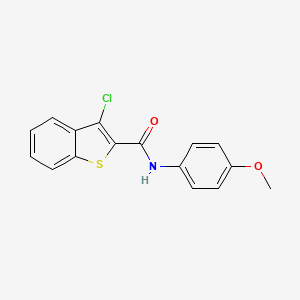
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)



![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
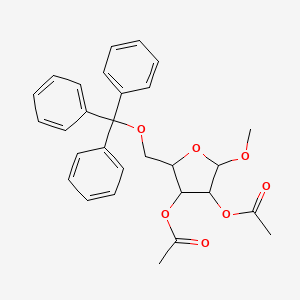
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

